Harpagide
Overview
Description
Harpagide is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria .
Synthesis Analysis
Harpagide, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry . It efficiently enhances synaptic DA release and restores DA release at normal levels from injured neurons in PD model . It also inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level .
Molecular Structure Analysis
The molecular formula of Harpagide is C15H24O10 . Its average mass is 364.345 Da and its monoisotopic mass is 364.136932 Da .
Chemical Reactions Analysis
Harpagide promotes vesicular synaptic function, hence leading to increased release, through inhibition of ROS-induced phosphorylation of α-Syn .
Physical And Chemical Properties Analysis
Harpagide has a molecular weight of 364.35 . It is stable if stored as directed and should be kept away from strong oxidizing agents .
Scientific Research Applications
Quality Control in Traditional Medicine
- Quality Evaluation of Scrophulariae Radix : Harpagide has been utilized in the quality control of Scrophulariae Radix, a traditional Chinese medicinal herb. A study demonstrated the preparation of a reference extract calibrated with harpagide, suggesting its potential as a substitute for single reference substances in the quality evaluation of traditional Chinese medicine (Yang et al., 2021).
Neuroprotection and Brain Health
- Treatment of Brain Injury : Research has shown that harpagide can protect rat cortical neurons from injury caused by oxygen-glucose deprivation and reoxygenation, potentially by decreasing endoplasmic reticulum stress (Wang et al., 2020).
- Cerebral Ischemia/Reperfusion Injury : Another study indicates that harpagide may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in a model of cerebral ischemia/reperfusion injury (Wang et al., 2021).
- Spinal Cord Injury Treatment : Harpagide has been shown to inhibit neuronal apoptosis and promote axonal regeneration after spinal cord injury in rats, potentially through the activation of the Wnt/β-catenin signaling pathway (Rong et al., 2019).
Bone Health and Osteoporosis
- Anti-osteoporotic Activity : A study demonstrated that harpagide improves bone properties by stimulating osteoblast differentiation and suppressing osteoclast formation, showing potential for the prevention of bone loss (Chung et al., 2016).
Pharmacological Research
- Inflammation and Pain Management : Harpagide has been found to have significant anti-inflammatory properties, with research indicating its potential as a natural compound for treating inflammation and pain (Zhang et al., 2011).
Miscellaneous Applications
- Enhancement of Iridoid Accumulation : In a biotechnological context, harpagide accumulation was enhanced in Melittis melissophyllum L. shoot cultures, suggesting its potential application in medicinal plant cultivation and pharmaceutical production (Skrzypczak-Pietraszek et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-ZATIHQEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10044294 | |
CAS RN |
6926-08-5 | |
Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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